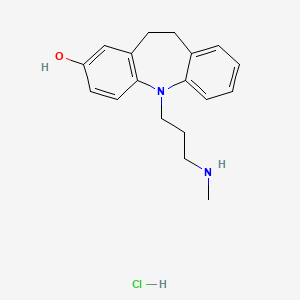

2-Hydroxydesmethylimipramine hydrochloride

Description

Context as a Key Active Metabolite in Pharmacological Systems

2-Hydroxydesmethylimipramine is formed in the body following the administration of either imipramine (B1671792) or desipramine (B1205290). The metabolic pathway begins with the tertiary amine imipramine, which is demethylated by cytochrome P450 enzymes—primarily CYP2C19, with contributions from CYP1A2 and CYP3A4—to form desipramine, itself an active secondary amine antidepressant. clinpgx.orgoup.comdrugbank.com Subsequently, both imipramine and its metabolite desipramine undergo hydroxylation, a reaction catalyzed almost exclusively by the CYP2D6 enzyme, to produce 2-hydroxyimipramine (B23145) and 2-hydroxydesmethylimipramine, respectively. clinpgx.orgoup.com

Metabolic Pathway of Imipramine to 2-Hydroxydesmethylimipramine

| Parent Compound | Metabolic Step | Primary Enzyme(s) | Resulting Metabolite | Activity of Metabolite |

|---|---|---|---|---|

| Imipramine | N-demethylation | CYP2C19, CYP1A2, CYP3A4 | Desipramine | Active |

| Desipramine | 2-hydroxylation | CYP2D6 | 2-Hydroxydesmethylimipramine | Active |

Historical and Chemical Series Context in Academic Discovery

The discovery of tricyclic antidepressants was a seminal event in psychopharmacology. It began in the early 1950s with the investigation of chemical variations of the antihistamine and neuroleptic agent chlorpromazine. researchgate.netpsychologytoday.com This research led to the synthesis of imipramine by the Swiss pharmaceutical company Geigy. psychologytoday.com Initially intended as an antipsychotic, clinical observations by psychiatrist Roland Kuhn revealed its unexpected and potent antidepressant properties, leading to its marketing in the late 1950s. psychologytoday.combritannica.com

Imipramine was the first of the tricyclic antidepressants, a class of compounds named for their characteristic three-ring chemical structure. britannica.comwikipedia.orgnih.gov Desipramine (desmethylimipramine) was subsequently identified as the primary active metabolite of imipramine. Further research into the metabolism and disposition of these drugs led to the identification and characterization of their hydroxylated metabolites, including 2-hydroxydesmethylimipramine, in the late 1970s and early 1980s. nih.govnih.gov These discoveries were crucial, as they revealed that the clinical effects of a parent drug could be significantly mediated by its metabolites, adding a new layer of complexity to pharmacokinetic and pharmacodynamic studies. The investigation into these metabolites has helped to explain the wide inter-individual variability in patient responses to TCAs. nih.gov

Significance in Mechanistic Pharmacological Research

2-Hydroxydesmethylimipramine holds considerable significance in mechanistic pharmacological research, particularly in understanding the nuances of antidepressant action and the genetic basis for varied drug responses. Like its parent compound desipramine, a key mechanism of action is the inhibition of norepinephrine (B1679862) reuptake by blocking the norepinephrine transporter (NET). nih.govnih.gov This action increases the concentration of norepinephrine in the synaptic cleft, which is believed to be a core component of its therapeutic effect. nih.gov

The study of 2-hydroxydesmethylimipramine has been instrumental in the field of pharmacogenetics. The rate of its formation from desipramine is heavily dependent on the activity of the CYP2D6 enzyme. oup.comnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes, ranging from poor to ultrarapid metabolizers. nih.gov This genetic variability is a major source of the wide differences in plasma concentrations of both desipramine and 2-hydroxydesmethylimipramine among individuals, directly impacting clinical outcomes. clinpgx.orgnih.gov For instance, individuals who are poor metabolizers have a reduced clearance of desipramine, while ultrarapid metabolizers may have increased levels of the hydroxylated metabolite. nih.govnih.gov Research into the plasma concentration ratios of 2-hydroxydesmethylimipramine to desipramine serves as a tool to investigate these metabolic phenotypes and their clinical consequences. nih.govnih.gov

Furthermore, studies have suggested that 2-hydroxydesmethylimipramine itself possesses antidepressant activity, and that the total plasma level of both desipramine and its hydroxylated metabolite may be more strongly correlated with clinical response than the level of desipramine alone. nih.gov This highlights the importance of measuring metabolite concentrations in therapeutic drug monitoring to better understand and optimize treatment.

Key Research Findings on 2-Hydroxydesmethylimipramine

| Research Area | Key Finding | Reference |

|---|---|---|

| Pharmacokinetics | The area under the concentration-time curve for 2-hydroxydesmethylimipramine can be 51% to 94% of that for desipramine, indicating substantial production and potential for accumulation. | nih.gov |

| Pharmacokinetics | Plasma concentrations of unconjugated 2-hydroxydesmethylimipramine are often around 50% of the parent drug, desipramine. | nih.gov |

| Pharmacogenetics | Formation is catalyzed by CYP2D6, and genetic variations in this enzyme are a major source of inter-individual variability in drug metabolism and response. | oup.comnih.govnih.gov |

| Mechanism of Action | Contributes to the overall therapeutic effect, with studies suggesting it has independent antidepressant activity. | nih.gov |

| Kinetics | Nonlinear kinetics of desipramine at higher concentrations are associated with higher ratios of desipramine to 2-hydroxydesmethylimipramine. | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZCUOKZSTKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670080 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59259-75-5 | |

| Record name | 2-Hydroxydesmethylimipramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Biotransformation of 2 Hydroxydesmethylimipramine Hydrochloride

Formation from Parent Compounds: Desipramine (B1205290) and Imipramine (B1671792)

The journey to 2-hydroxydesmethylimipramine begins with the biotransformation of its precursors, imipramine and desipramine. Imipramine is first metabolized through N-demethylation to form desipramine. This reaction is primarily catalyzed by cytochrome P450 isoenzymes CYP2C19, with smaller contributions from CYP1A2 and CYP3A4. oup.com Subsequently, both imipramine and desipramine undergo hydroxylation.

Role of Cytochrome P450 Isoenzymes in 2-Hydroxylation

The critical step of 2-hydroxylation, which converts desipramine to 2-hydroxydesmethylimipramine and imipramine to 2-hydroxyimipramine (B23145), is predominantly mediated by the cytochrome P450 isoenzyme CYP2D6 . oup.comnih.govnih.gov Research has consistently shown a high correlation between the 2-hydroxylase activities of both imipramine and desipramine, pointing to a common enzymatic pathway governed by CYP2D6. nih.gov While other P450 enzymes like CYP1A2 and CYP3A4 are involved in the initial demethylation of imipramine, their role in the 2-hydroxylation of desipramine is considered minor. oup.comnih.gov In fact, studies with reconstituted enzyme systems have shown that CYP3A4 does not catalyze the 2-hydroxylation of desipramine. nih.gov

Alternative metabolic routes for desipramine include 10-hydroxylation and further demethylation to didesipramine; however, the resulting metabolites are found in very low concentrations in plasma, establishing 2-hydroxylation as the main metabolic pathway. nih.gov

Genetic Polymorphisms Affecting 2-Hydroxylation Pathways

The rate of 2-hydroxylation of desipramine is significantly influenced by genetic polymorphisms in the CYP2D6 gene. nih.govnih.gov These genetic variations lead to distinct phenotypes with varying enzyme activity, broadly categorized as:

Poor Metabolizers (PMs): Individuals with deficient or no CYP2D6 enzyme activity.

Intermediate Metabolizers (IMs): Individuals with reduced CYP2D6 activity.

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.

Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 activity due to gene duplication. nih.gov

The prevalence of these phenotypes varies among ethnic populations. For instance, the poor metabolizer phenotype is found in approximately 7-10% of Caucasians but is less common in Asian populations. nih.govyoutube.com

These genetic differences have a direct and predictable impact on the plasma concentrations of desipramine and its 2-hydroxy metabolite. nih.govpharmgkb.org Poor metabolizers exhibit significantly higher plasma concentrations of the parent drug, desipramine, and lower concentrations of 2-hydroxydesmethylimipramine due to their reduced capacity for hydroxylation. nih.govpharmgkb.org Conversely, ultrarapid metabolizers may have lower than expected plasma levels of desipramine and higher levels of the hydroxylated metabolite. mdpi.com

Impact of CYP2D6 Phenotype on Desipramine Metabolism

| CYP2D6 Phenotype | Enzyme Activity | Plasma Desipramine Levels | Plasma 2-Hydroxydesmethylimipramine Levels |

|---|---|---|---|

| Poor Metabolizer (PM) | Deficient/None | Significantly Increased | Significantly Decreased |

| Intermediate Metabolizer (IM) | Decreased | Increased | Decreased |

| Extensive Metabolizer (EM) | Normal | Normal | Normal |

| Ultrarapid Metabolizer (UM) | Increased | Decreased | Increased |

Further Metabolism and Conjugation of 2-Hydroxydesmethylimipramine

Following its formation, 2-hydroxydesmethylimipramine undergoes further biotransformation, primarily through conjugation reactions, to facilitate its elimination from the body.

Glucuronide Conjugation Pathways

The principal subsequent metabolic pathway for 2-hydroxydesmethylimipramine is glucuronidation . nih.govdocksci.com This is a phase II metabolic reaction where a glucuronic acid moiety, derived from UDP-glucuronic acid, is attached to the hydroxyl group of the metabolite. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) . nih.govnih.gov The resulting glucuronide conjugate is more water-soluble and readily excreted in the urine. nih.govnih.gov The identification of the glucuronide conjugate of 2-hydroxydesipramine (B23142) has been confirmed through various analytical techniques, including mass spectrometry and hydrolysis with beta-glucuronidase. nih.gov While the involvement of UGTs is clear, the specific isoforms responsible for the glucuronidation of 2-hydroxydesmethylimipramine are not yet fully characterized. researchgate.net

Characterization of Other Subsequent Biotransformations

Beyond glucuronidation, the information on other subsequent biotransformations of 2-hydroxydesmethylimipramine is limited in the current scientific literature. The primary metabolic cascade for desipramine appears to be 2-hydroxylation followed by glucuronide conjugation, which accounts for a significant portion of its elimination. oup.comdocksci.com

Metabolic-Intermediate Complex Formation and Enzyme Inhibition

Metabolic processes can sometimes lead to the formation of reactive intermediates that can interact with the enzymes that produced them, a phenomenon known as metabolic-intermediate (MI) complex formation.

Research into the metabolism of secondary amines like desipramine has shown that they can form MI complexes with cytochrome P450 enzymes. nih.gov The formation of these complexes is believed to proceed through N-hydroxylation, leading to a secondary hydroxylamine (B1172632) intermediate. nih.gov This intermediate can then be further oxidized to a nitroso species that binds tightly to the heme iron of the P450 enzyme, effectively inhibiting its activity in a quasi-irreversible manner. nih.gov While desipramine itself is known to form these complexes, the direct role and capacity of its metabolite, 2-hydroxydesmethylimipramine, in forming MI complexes requires further specific investigation.

In terms of direct enzyme inhibition, drugs that are substrates for a particular enzyme can also act as inhibitors. Given that 2-hydroxydesmethylimipramine is a product of CYP2D6-mediated metabolism, it has the potential to influence the activity of this enzyme. nih.gov The accumulation of this metabolite, particularly in individuals with impaired glucuronidation, could potentially lead to competitive inhibition of CYP2D6, affecting the metabolism of the parent drug or other co-administered drugs that are substrates for this enzyme. However, a detailed and specific enzyme inhibition profile for 2-hydroxydesmethylimipramine is not extensively documented.

Mechanistic Pharmacology and Molecular Interactions of 2 Hydroxydesmethylimipramine Hydrochloride

Norepinephrine (B1679862) and Serotonin (B10506) Reuptake Inhibition Profiles (Pre-clinical/In Vitro)

2-Hydroxydesmethylimipramine hydrochloride is an active inhibitor of monoamine reuptake, specifically targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT). These transporters are transmembrane proteins responsible for clearing norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft, thereby terminating their signaling. nih.gov Inhibition of this reuptake process increases the concentration and duration of these neurotransmitters in the synapse, which is the primary mechanism of action for most antidepressant drugs. drugbank.com

Pre-clinical research using rat brain synaptosomes has demonstrated that hydroxylated metabolites of tricyclic antidepressants are pharmacologically active. Specifically, 2-hydroxydesmethylimipramine inhibits the uptake of both norepinephrine and serotonin. nih.gov This activity confirms that the metabolic process of hydroxylation does not inactivate the molecule but retains a significant pharmacological effect at the primary targets for antidepressant action.

Comparative Pharmacological Potency and Efficacy (Pre-clinical/In Vitro)

The potency of 2-hydroxydesmethylimipramine in inhibiting neurotransmitter reuptake has been directly compared to its parent compound, desipramine (B1205290). Seminal in vitro studies have shown that hydroxylated metabolites of TCAs, including 2-hydroxydesmethylimipramine, inhibit the reuptake of norepinephrine and serotonin to a similar extent as their non-hydroxylated parent compounds. nih.gov

Desipramine is well-characterized as a potent and selective inhibitor of the norepinephrine transporter, with a significantly lower affinity for the serotonin transporter. drugbank.com The finding that 2-hydroxydesmethylimipramine maintains a comparable potency profile suggests it contributes meaningfully to the therapeutic effects attributed to desipramine administration. nih.gov While specific IC50 values (the concentration of an inhibitor required to reduce a biological process by 50%) from comparative studies are not consistently reported across the literature, the qualitative evidence points towards equipotency.

To provide context, the table below shows established potencies for the parent compound, Desipramine, at human monoamine transporters. Research indicates that 2-Hydroxydesmethylimipramine exhibits a similar level of potency. nih.gov

| Compound | Transporter | Inhibition Constant (Ki, nM) |

| Desipramine | hNET (norepinephrine) | 4 |

| hSERT (serotonin) | 61 | |

| hDAT (dopamine) | 78720 | |

| 2-Hydroxydesmethylimipramine | hNET (norepinephrine) | Potency reported to be similar to Desipramine nih.gov |

| hSERT (serotonin) | Potency reported to be similar to Desipramine nih.gov | |

| Data for Desipramine from Tocris Bioscience. |

Receptor Binding Characteristics and Ligand Affinities (Pre-clinical/In Vitro)

Beyond their primary effects on monoamine transporters, the clinical profile of tricyclic antidepressants is heavily influenced by their interactions with various other neurotransmitter receptors. These off-target interactions are primarily responsible for many of the side effects associated with TCA use. Key receptors in this regard include muscarinic acetylcholine (B1216132) receptors (mAChR), histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors. drugbank.com Antagonism at these receptors leads to anticholinergic effects (e.g., dry mouth, constipation), sedation, and orthostatic hypotension, respectively.

The affinity of 2-hydroxydesmethylimipramine for these receptors is a critical determinant of its own side-effect profile. Comprehensive in vitro binding assays on various antidepressant metabolites have been performed to characterize these interactions. While the complete binding profile for 2-hydroxydesmethylimipramine is not detailed in all public literature, studies of TCA metabolites generally indicate that their receptor binding affinities can differ from the parent compounds. For instance, the secondary amine desipramine generally has lower affinity for muscarinic and histaminic receptors compared to tertiary amine TCAs like imipramine (B1671792). drugbank.com The hydroxylation to 2-hydroxydesmethylimipramine is another structural modification that can alter these binding characteristics.

The table below presents the receptor binding affinities (Ki values) for the parent compounds Imipramine and Desipramine at key receptors implicated in TCA side effects. The affinity of 2-Hydroxydesmethylimipramine for these receptors is also pharmacologically relevant but specific Ki values are not available in the provided search results.

| Receptor | Imipramine Ki (nM) | Desipramine Ki (nM) | 2-Hydroxydesmethylimipramine Ki (nM) |

| Muscarinic Acetylcholine | 22 | 110 | Data not available in search results |

| Histamine H1 | 11 | 24 | Data not available in search results |

| α1-Adrenergic | 24 | 63 | Data not available in search results |

| Ki values are from the NIMH Psychoactive Drug Screening Program (PDSP) and represent an average from multiple studies. |

Transporter Interactions and Modulation Mechanisms (Pre-clinical/In Vitro)

The mechanism by which tricyclic antidepressants inhibit monoamine transporters involves direct binding to the transporter protein. Structural biology studies, including cryo-electron microscopy of the bacterial homolog LeuT and human transporters, have provided detailed insights into this interaction. These studies show that TCAs like desipramine bind within the extracellular vestibule of the transporter, at a site distinct from the substrate-binding site (orthosteric site) itself.

This binding action effectively locks the transporter in an outward-open or outward-occluded conformation. By physically obstructing the outer gate of the transporter, the drug prevents the conformational changes necessary for the binding and translocation of the neurotransmitter (norepinephrine or serotonin) into the presynaptic neuron. This non-competitive or uncompetitive mechanism of action, where the inhibitor does not directly compete with the substrate for the same binding pocket, explains the potent blockade of reuptake. It is presumed that 2-hydroxydesmethylimipramine, sharing the core tricyclic structure, inhibits the transporter through this same gate-locking mechanism.

Furthermore, the interaction of inhibitors with monoamine transporters can be complex and allosterically modulated. Some compounds bind to a secondary, allosteric site (S2) which can influence the binding of other ligands at the primary site. The binding of TCAs in the extracellular vestibule is a prime example of how molecular interactions at sites other than the substrate pocket can potently modulate transporter function.

Structure Activity Relationship Sar Investigations of 2 Hydroxydesmethylimipramine Hydrochloride

Impact of 2-Hydroxylation on Pharmacological Activity and Selectivity

The hydroxylation of the aromatic ring is a key metabolic step for tricyclic antidepressants, primarily mediated by the cytochrome P450 enzyme CYP2D6. clinpgx.orgnih.govnih.gov This biotransformation is not merely a detoxification pathway; the resulting hydroxylated metabolites are often pharmacologically active. drugbank.com

While specific selectivity data for 2-hydroxydesmethylimipramine is not extensively documented in publicly available literature, the known pharmacology of its parent compound, desipramine (B1205290), provides a valuable reference. Desipramine is a potent and relatively selective norepinephrine (B1679862) reuptake inhibitor (NRI). nih.govwikipedia.org The addition of a polar hydroxyl group in 2-hydroxydesmethylimipramine could potentially alter its binding affinity and selectivity for the norepinephrine transporter (NET) versus the serotonin (B10506) transporter (SERT). Generally, increased polarity can influence a molecule's ability to cross the blood-brain barrier and may affect its interaction with the binding pockets of transporters and receptors. Theoretical studies have suggested that 2-hydroxydesipramine (B23142) is likely to be a potent pharmacological agent if it reaches the neuronal site of action. wustl.edu

The clinical relevance of 2-hydroxydesmethylimipramine's activity is supported by observations that its plasma concentrations can be substantial. nih.gov In some individuals, particularly the elderly, the ratio of 2-hydroxydesmethylimipramine to desipramine may be elevated, suggesting that the metabolite's contribution to both therapeutic and potential side effects could be more pronounced in this population. nih.gov

Molecular Determinants of Receptor and Transporter Binding Affinity

The tricyclic ring system and the aliphatic side chain are crucial for binding. For tricyclic antidepressants in general, the aromatic rings are thought to engage in hydrophobic and van der Waals interactions within the binding sites of transporters. The protonated secondary amine of the side chain is critical for a high-affinity interaction, likely forming an ionic bond with a conserved aspartate residue in the transporter. nih.gov

The introduction of the 2-hydroxyl group adds a polar functional group to the aromatic ring system. This hydroxyl group has the potential to form hydrogen bonds with amino acid residues in the binding pocket of transporters and receptors, which could either enhance or decrease binding affinity depending on the specific residues present and their orientation. The precise nature of these interactions would determine the compound's affinity and selectivity.

For comparative purposes, the binding affinities of the parent compound, desipramine, at key monoamine transporters are presented below. It is a potent inhibitor of the norepinephrine transporter (NET) and a significantly weaker inhibitor of the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT). nih.gov

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

|---|---|---|---|

| Desipramine | 7.36 | 163 | >10,000 |

Data for Desipramine is sourced from a study on rat NET, cloned human SERT, and rat DAT. nih.gov

The affinity of tricyclic compounds is not limited to monoamine transporters. They often interact with other receptors, leading to some of their side effects. Desipramine, for instance, has a notable affinity for muscarinic M1 and histamine (B1213489) H1 receptors. wikipedia.org The 2-hydroxyl group in 2-hydroxydesmethylimipramine could modulate these off-target activities.

| Compound | Muscarinic M1 Ki (nM) | Histamine H1 Ki (nM) | Alpha-1 Adrenergic Ki (nM) |

|---|---|---|---|

| Desipramine | 110 | 11 | 36 |

Data for Desipramine is sourced from various binding studies. wikipedia.org

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape (conformation) of 2-hydroxydesmethylimipramine is a critical factor in its ability to bind to its biological targets. The dibenzazepine (B1670418) ring system is not planar and can adopt different conformations. The flexibility of the propylamino side chain further adds to the conformational possibilities.

The introduction of the 2-hydroxyl group does not create a new chiral center in the molecule. However, the position of this hydroxyl group can influence the conformational preferences of the tricyclic ring system through electronic effects and potential intramolecular interactions.

Furthermore, it is important to consider that while 2-hydroxydesmethylimipramine itself does not have a chiral center, its metabolic precursor, desipramine, is often administered as a racemate in related compounds like trimipramine (B1683260). tandfonline.com The stereochemistry of related chiral tricyclic antidepressants has been shown to influence their metabolism and receptor binding affinities. tandfonline.comnih.govmdpi.com For instance, the enantiomers of trimipramine exhibit different affinities for dopamine D2 and 5-HT2 receptors. tandfonline.com Although this is not directly applicable to the achiral 2-hydroxydesmethylimipramine, it highlights the importance of stereochemistry in the broader class of tricyclic compounds.

Detailed conformational analysis and studies on the stereochemical influences specifically for 2-hydroxydesmethylimipramine hydrochloride are limited in the available scientific literature. Such studies would be valuable in providing a more complete understanding of its structure-activity relationship and could aid in the design of more selective and effective therapeutic agents.

Analytical Methodologies for Research Applications of 2 Hydroxydesmethylimipramine Hydrochloride

Chromatographic Techniques for Quantification in Research Samples (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are the cornerstone for the separation and quantification of 2-hydroxydesmethylimipramine and related compounds in research samples. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, has been a prevalent method for analyzing tricyclic antidepressants (TCAs) and their metabolites for decades. nih.govresearchgate.net These methods typically involve solvent extraction from an alkalinized biological sample, followed by separation on various types of columns, such as reversed-phase C18. researchgate.netnih.gov While economical, HPLC-UV methods can be limited in sensitivity and selectivity compared to mass spectrometry-based techniques. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) and Ultra-Performance Convergence Chromatography (UPC²) represent significant advancements, offering faster analysis times and improved resolution. nih.govwaters.com A UPLC method coupled to mass spectrometry was developed for the rapid quantification of imipramine (B1671792) and desipramine (B1205290) in mouse serum, achieving a run time of less than 20 minutes. nih.gov Similarly, UPC² technology has been successfully applied to the analysis of TCAs in human urine, with a total cycle time of just 3 minutes. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for quantifying hydroxylated metabolites. A selected ion-monitoring (SIM) GC-MS method was developed to measure 2-hydroxyimipramine (B23145) and 2-hydroxydesmethylimipramine in plasma. nih.gov This procedure involves extraction from plasma, preparation of trifluoroacetyl derivatives, and subsequent analysis by GC-MS in the electron ionization mode. nih.gov

Table 1: Examples of Chromatographic Methods for TCA Metabolite Analysis

| Technique | Analyte(s) | Matrix | Key Method Details | Reference |

| HPLC-MS/MS | Desipramine, 2-Hydroxydesipramine (B23142) | Human Plasma | Column: Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm; Mobile Phase: 80:20 ACN:10 mM HCOONH4, pH 2.5; Run Time: 2.5 minutes | celerion.com |

| UPLC-Q-TOF-MS | Imipramine, Desipramine | Mouse Serum | Column: Acquity UPLC BEH C18; Gradient elution with acetonitrile (B52724) (0.1% formic acid) and 20 mM ammonium (B1175870) formate; Run Time: <20 minutes | nih.gov |

| GC-MS (SIM) | 2-Hydroxyimipramine, 2-Hydroxydesmethylimipramine | Plasma | Extraction with ethyl acetate (B1210297) and hexane-isopropanol; Derivatization with N-methyl-bis-trifluoroacetamide | nih.gov |

| UPC²-MS/MS | Amitriptyline (B1667244), Imipramine, Nortriptyline, Desipramine | Human Urine | Oasis WCX µElution plate extraction; Cycle Time: 3 minutes | waters.com |

| LC-MS/MS | Amitriptyline, Nortriptyline, and their hydroxy-metabolites | Human Serum | ACE C18 column; Simple protein precipitation; Run Time: 6 minutes | nih.gov |

Mass Spectrometry-Based Detection, Identification, and Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the specific, sensitive, and rapid quantification of TCA metabolites in complex biological matrices. researchgate.netnih.gov This technique offers significant advantages over older methods like UV detection. nih.gov

In LC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode is commonly used. nih.govcelerion.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. For instance, a qualified method for 2-hydroxydesmethylimipramine in human plasma monitored the transition from a precursor ion of m/z 283.3 to a product ion of m/z 72.2. celerion.com High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF), are also increasingly employed, allowing for the simultaneous detection of precursor and fragment ions in a single run. nih.govthermofisher.com

The characterization and identification of metabolites are confirmed using techniques like fast atom bombardment and thermospray mass spectroscopy, which provide structural information. nih.gov These methods, combined with UV photodiode-array spectroscopy and enzymatic hydrolysis, were used to definitively identify the glucuronide conjugate of 2-hydroxydesmethylimipramine isolated from urine. nih.gov

Table 2: Mass Spectrometric Parameters for TCA Metabolite Detection

| Analyte | Ionization Mode | MS/MS Transition (m/z) | Instrument | Reference |

| 2-Hydroxydesmethylimipramine | ESI Positive | 283.3 → 72.2 | API 4000 | celerion.com |

| Desipramine | ESI Positive | 267.3 → 72.2 | API 4000 | celerion.com |

| d4-Desipramine (Internal Standard) | ESI Positive | 271.3 → 72.2 | API 4000 | celerion.com |

| Imipramine | ESI Positive | Not specified | Q-TOF | nih.gov |

| Desipramine | ESI Positive | Not specified | Q-TOF | nih.gov |

Immunoassays and Radioligand Binding Assays in Research Settings

Immunoassays are widely used as initial screening tools for detecting the presence of TCAs in biological samples like urine and serum. nih.govfda.gov These assays are based on the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of specific antibody binding sites. fda.gov A common format is the enzyme immunoassay (EIA), where the enzyme activity is directly related to the drug concentration in the sample. fda.gov

A significant consideration in immunoassay use is cross-reactivity. averhealth.com This occurs when structurally similar compounds, such as metabolites, bind to the assay's antibody, potentially leading to a positive result. averhealth.com While immunoassays for TCAs can detect parent drugs and their major metabolites, they often lack the specificity to distinguish between them or to accurately quantify a specific compound like 2-hydroxydesmethylimipramine. nih.govnih.gov Therefore, positive immunoassay results typically require confirmation by a more specific method like LC-MS/MS. fda.gov The cross-reactivity of a given metabolite can vary significantly between different commercial immunoassay kits. nih.gov

Radioligand binding assays are another research tool used to study the interaction of compounds with specific receptors. For example, TCAs have been studied for their ability to inhibit the binding of radiolabeled ligands, such as [3H]-MK801, to NMDA receptors. nih.gov A radioreceptor assay based on the competition of TCAs with [3H]-3-quinuclidinyl benzilate ([3H]-QNB) for muscarinic cholinergic receptors was developed and showed results comparable to gas-liquid chromatography for patient plasma samples. johnshopkins.edu

Method Development for Biological and Chemical Matrices in Research

Developing a robust analytical method requires careful optimization of sample preparation to isolate the analyte from the complex biological matrix. nih.govnih.gov For 2-hydroxydesmethylimipramine and related TCAs, common matrices include plasma, serum, and urine. nih.govnih.govnih.gov

Sample preparation is a critical step, with primary techniques including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation: This is a simple and rapid method often used for serum or plasma. It involves adding a solvent like acetonitrile or methanol (B129727) to precipitate proteins, which are then removed by centrifugation. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from an aqueous sample (e.g., plasma adjusted to a basic pH) into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol. nih.govcelerion.com

Solid-Phase Extraction (SPE): SPE offers cleaner extracts and high, reproducible recoveries. nih.gov For basic compounds like TCAs, strong cation exchange (SCX) SPE columns are highly effective. nih.gov One study reported extraction recoveries between 87% and 91% for TCAs from human plasma using an SCX SPE column. nih.gov Another approach used an Oasis WCX (weak cation exchange) plate to extract TCAs from urine, achieving recoveries of 92% to 104%. waters.com

The choice of internal standard is also vital for accurate quantification. Deuterated analogues of the analytes (e.g., d4-desipramine) are often used as they behave almost identically to the analyte during extraction and ionization, correcting for variations in the process. nih.govcelerion.com

Quality Control and Validation of Analytical Procedures in Research

To ensure the reliability and accuracy of analytical data, methods must be rigorously validated according to established guidelines. nih.govyoutube.com Validation assesses several key performance characteristics.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov For a UPLC-MS method, intraday precision for desipramine was 1.7–4.2% and interday precision was 2.0–8.4%. nih.gov Accuracy for the same method ranged from 94.1% to 106.4%. nih.gov An acceptable accuracy criterion is often within ±20% of the target value. nih.gov

Linearity and Range: This establishes the concentration range over which the method is accurate and precise. A linear response function for an LC-MS/MS method for amitriptyline and its metabolites was established over a concentration range of 0.5–400 ng/mL, with a coefficient of determination (r²) greater than 0.999. nih.gov

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. oup.com An LC-MS/MS method for TCAs achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for all analytes in serum. nih.gov Another method for TCAs in urine reported an LLOQ of 0.1 ng/mL. waters.com

Recovery: This measures the efficiency of the extraction process. Absolute mean recoveries for desipramine from serum using protein precipitation were reported to be between 87.0% and 99.5%. nih.gov

Stability: The stability of the analyte in the biological matrix and in the processed sample is assessed under various conditions, such as freeze-thaw cycles and storage at different temperatures. nih.govnih.gov For example, desipramine was found to be relatively stable in reconstituted serum extract at 4°C for at least 48 hours. nih.gov

Quality control (QC) samples at multiple concentration levels are analyzed with each batch of research samples to monitor the method's performance and ensure the validity of the results. nih.govnih.gov

Table 3: Validation Parameters from a UPLC-Q-TOF-MS Method for Desipramine

| Validation Parameter | Result | Reference |

| Linear Range | 5.0–250.0 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 5.0 ng/mL | nih.gov |

| Intraday Precision (%RSD) | 1.7–4.2% | nih.gov |

| Interday Precision (%RSD) | 2.0–8.4% | nih.gov |

| Accuracy (% of nominal) | 94.1–106.4% | nih.gov |

| Absolute Recovery | 87.0–99.5% | nih.gov |

Pre Clinical and in Vitro Research Models Utilizing 2 Hydroxydesmethylimipramine Hydrochloride

Use in Enzyme Kinetic Studies (e.g., Human Liver Microsomes, Recombinant P450 Systems)

2-Hydroxydesmethylimipramine is central to in vitro drug metabolism studies, which primarily utilize human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzyme systems to elucidate metabolic pathways and kinetic parameters. The formation of 2-hydroxydesmethylimipramine from its parent compound, desipramine (B1205290), is a key reaction studied in these systems.

Desipramine is metabolized extensively in the liver, with its 2-hydroxylation being catalyzed predominantly by the polymorphic enzyme CYP2D6. drugbank.comnih.gov Studies using HLMs from individuals with different CYP2D6 genotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs), are conducted to understand the impact of genetic variations on the formation of 2-hydroxydesmethylimipramine. nih.gov In these assays, the intrinsic metabolic clearance of desipramine to its hydroxylated metabolite is estimated. nih.gov

Recombinant P450 systems, where a specific human CYP enzyme is expressed in a cellular system (e.g., insect cells or yeast), are employed to pinpoint the exact enzymes responsible for a given metabolic step. nih.gov By incubating desipramine with a panel of recombinant CYPs, researchers have confirmed that CYP2D6 is the major enzyme responsible for the formation of 2-hydroxydesmethylimipramine. drugbank.com These systems are also used to screen for potential drug-drug interactions. For instance, 2-hydroxydesmethylimipramine itself can be tested for its ability to inhibit various CYP isoforms, although it is generally found to be a weaker inhibitor than its parent compound. Kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the formation of 2-hydroxydesmethylimipramine are determined in these experimental setups to provide quantitative estimates of enzyme affinity and turnover.

Table 1: Enzyme Systems in the Study of 2-Hydroxydesmethylimipramine Formation

| In Vitro System | Purpose | Key Findings |

|---|---|---|

| Human Liver Microsomes (HLMs) | Determine intrinsic clearance; study population variability. | CYP2D6 is the primary enzyme for 2-hydroxylation; clearance varies significantly between PM and EM phenotypes. nih.gov |

| Recombinant P450 Enzymes | Identify specific enzymes involved; characterize inhibition profiles. | Confirms CYP2D6 as the major catalyst for 2-hydroxydesmethylimipramine formation. drugbank.comnih.gov |

Application in Cellular Assays and Tissue Studies (e.g., Synaptosomes, Membrane Preparations)

The pharmacological activity of 2-hydroxydesmethylimipramine, like its parent compound, is primarily attributed to its interaction with neurotransmitter transporters. Cellular and tissue-based assays are fundamental for characterizing these interactions. Preparations such as synaptosomes, which are isolated nerve terminals, and cell membrane fractions from specific brain regions (e.g., cerebral cortex, hippocampus) or from cells engineered to express a specific transporter, are used extensively. nih.govmedchemexpress.com

The primary molecular target for desipramine and its 2-hydroxy metabolite is the norepinephrine (B1679862) transporter (NET). nih.govnih.gov Inhibition of NET by these compounds leads to an increase in the synaptic concentration of norepinephrine, which is believed to be the basis of their therapeutic effect. Radioligand binding assays are a common technique used to determine the affinity of 2-hydroxydesmethylimipramine for NET. In these experiments, membrane preparations are incubated with a radiolabeled ligand known to bind to NET (e.g., ³H-nisoxetine) in the presence of varying concentrations of the test compound (2-hydroxydesmethylimipramine). medchemexpress.com The ability of the compound to displace the radioligand is measured, from which the inhibition constant (K_i) can be calculated. A lower K_i value signifies a higher binding affinity.

Studies have shown that 2-hydroxydesmethylimipramine retains significant, albeit sometimes reduced, affinity for the norepinephrine transporter compared to desipramine, confirming its status as an active metabolite. drugbank.com The synthesis of radiolabeled versions of the metabolite, such as [¹¹C]2-hydroxydesmethylimipramine, has been developed for potential use in Positron Emission Tomography (PET) studies, which can visualize and quantify transporter occupancy in vivo, building on the foundational data from in vitro binding assays. capes.gov.br

Table 2: Binding Affinity (K_i) of Desipramine at Monoamine Transporters

| Compound | Transporter | K_i (nM) |

|---|---|---|

| Desipramine | Norepinephrine Transporter (NET) | 4 medchemexpress.com |

| Serotonin (B10506) Transporter (SERT) | 61 medchemexpress.com | |

| Dopamine (B1211576) Transporter (DAT) | 78,720 medchemexpress.com |

Note: Data for the metabolite 2-hydroxydesmethylimipramine is less consistently reported but it is known to be active at NET.

Role in Physiologically-Based Pharmacokinetic (PBPK) Modeling and Metabolite Exposure Prediction

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models are instrumental in predicting the plasma and tissue concentrations of a parent drug and its metabolites over time. nih.gov 2-Hydroxydesmethylimipramine is a key component in PBPK models developed for desipramine and its precursor, imipramine (B1671792).

A crucial application of PBPK modeling is to predict how drug exposure might differ between various populations, such as poor versus extensive metabolizers of CYP2D6. nih.gov To build these models, in vitro data are essential. For instance, the intrinsic clearance values for the conversion of desipramine to 2-hydroxydesmethylimipramine, as determined in human liver microsome studies (see section 6.1), are used as key input parameters. nih.gov

By integrating this in vitro metabolic data with system-specific physiological parameters (e.g., blood flow, tissue volumes), the PBPK model can simulate the pharmacokinetics of both desipramine and 2-hydroxydesmethylimipramine. nih.gov These models have successfully predicted the higher exposure to desipramine and altered metabolite ratios in CYP2D6 poor metabolizers compared to extensive metabolizers. nih.gov This predictive power allows researchers to anticipate the impact of pharmacogenetic differences on drug disposition and can help inform clinical trial design without direct experimentation in all possible scenarios.

Investigation in In Vitro and In Vivo Animal Models for Mechanistic Studies

Animal models are indispensable for studying the integrated physiological and behavioral effects of psychoactive compounds and for exploring their underlying mechanisms of action. nih.govnih.gov The effects of desipramine, and by extension its active metabolite 2-hydroxydesmethylimipramine, have been investigated in various rodent models of depression. nih.govnih.gov

In these studies, animals are often subjected to stress paradigms, such as the forced swim test or chronic unpredictable stress, to induce behaviors analogous to human depression (e.g., increased immobility, anhedonia). nih.govnih.gov The administration of an antidepressant like desipramine is then evaluated for its ability to reverse these behavioral deficits. Mechanistic studies in these models often involve post-mortem analysis of brain tissue or in vivo techniques like microdialysis.

Advanced Theoretical and Computational Studies of 2 Hydroxydesmethylimipramine Hydrochloride

Molecular Docking and Binding Site Analysis with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org This method is instrumental in understanding the interaction between a ligand, such as 2-Hydroxydesmethylimipramine, and its protein targets.

A hypothetical molecular docking study of 2-Hydroxydesmethylimipramine with its potential protein targets could yield data such as binding energies and key interacting residues. The binding affinity is a measure of the strength of the interaction between the ligand and the protein. nih.gov

Interactive Data Table: Predicted Binding Affinities of 2-Hydroxydesmethylimipramine with Target Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

| Norepinephrine (B1679862) Transporter (NET) | -9.5 | Asp75, Tyr151, Phe317 |

| Serotonin (B10506) Transporter (SERT) | -8.2 | Ile172, Tyr95, Phe335 |

| NMDA Receptor (GluN1/GluN2B) | -7.8 | Asn616, Tyr647, Met817 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from molecular docking studies. The binding energies and interacting residues are based on known interactions of similar tricyclic antidepressants.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. researchgate.net For 2-Hydroxydesmethylimipramine hydrochloride, these calculations can reveal how the distribution of electrons within the molecule influences its chemical behavior.

Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

The presence of the hydroxyl group and the protonated amine in the hydrochloride form would significantly impact the electronic structure of 2-Hydroxydesmethylimipramine. The hydroxyl group, being an electron-donating group, would likely increase the electron density on the aromatic ring system. The protonated amine, an electron-withdrawing group, would influence the reactivity of the side chain.

Interactive Data Table: Calculated Electronic Properties of 2-Hydroxydesmethylimipramine

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Relates to the molecule's ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the molecule's electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Predictive Modeling of Metabolic Pathways and Enzyme Selectivity

Predictive modeling of metabolic pathways is a crucial aspect of drug development, helping to understand how a compound is transformed in the body. nih.gov For 2-Hydroxydesmethylimipramine, which is itself a metabolite of desipramine (B1205290), understanding its further metabolism is important.

The primary route of metabolism for desipramine is hydroxylation to form 2-Hydroxydesmethylimipramine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.org Predictive models can be used to simulate this metabolic process and predict the involvement and selectivity of various enzymes. These models often use techniques like physiologically based pharmacokinetic (PBPK) modeling to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. researcher.life

Further metabolism of 2-Hydroxydesmethylimipramine could involve glucuronide conjugation of the hydroxyl group, a common pathway for eliminating hydroxylated metabolites. clinpgx.org Predictive models can help to identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation.

Interactive Data Table: Predicted Metabolic Pathways for 2-Hydroxydesmethylimipramine

| Metabolic Reaction | Primary Enzyme(s) | Predicted Metabolite |

| Aromatic Hydroxylation (of Desipramine) | CYP2D6 | 2-Hydroxydesmethylimipramine |

| Glucuronide Conjugation | UGT1A4, UGT2B7 | 2-O-glucuronide-desmethylimipramine |

| N-demethylation | CYP1A2, CYP2C19 | 2-Hydroxy-didesmethylimipramine |

Note: This table is based on known metabolic pathways of desipramine and its metabolites. The specific UGT enzymes are illustrative predictions.

Molecular Dynamics Simulations and Conformational Dynamics Studies

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecules, including their conformational changes and flexibility. nih.gov For a molecule like 2-Hydroxydesmethylimipramine, which possesses a flexible side chain and a semi-rigid tricyclic ring system, MD simulations are invaluable for understanding its dynamic behavior in different environments, such as in aqueous solution or when bound to a protein.

Studies on tricyclic antidepressants have shown that these molecules exhibit considerable flexibility. nih.gov The dihedral angle between the two phenyl rings of the tricyclic system can vary significantly, and the side chain can adopt multiple conformations, often folding over one of the phenyl rings. nih.gov The presence of the hydroxyl group in 2-Hydroxydesmethylimipramine may introduce new intramolecular interactions that could influence its conformational preferences.

MD simulations can be used to explore the conformational landscape of 2-Hydroxydesmethylimipramine, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule recognizes and binds to its biological targets.

Interactive Data Table: Key Conformational Features of 2-Hydroxydesmethylimipramine from MD Simulations

| Conformational Parameter | Observed Range/State (Hypothetical) | Significance |

| Phenyl Ring Dihedral Angle | 95° - 165° | Affects the overall shape and ability to fit into binding pockets. |

| Side Chain Conformation | Folded and Extended States | Influences interactions with target protein residues. |

| Hydroxyl Group Orientation | Solvent-exposed and Intramolecular H-bonding | Can impact solubility and binding affinity. |

Note: This data is hypothetical and based on the known conformational dynamics of related tricyclic antidepressants. The specific ranges and states would be determined from detailed MD simulations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.